molecular formula C11H15IO B8689069 2-(4-Iodophenyl)-3-methylbutan-2-ol

2-(4-Iodophenyl)-3-methylbutan-2-ol

Cat. No.: B8689069
M. Wt: 290.14 g/mol
InChI Key: OFBGYRBCEDPMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Iodophenyl)-3-methylbutan-2-ol is a useful research compound. Its molecular formula is C11H15IO and its molecular weight is 290.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H15IO

Molecular Weight

290.14 g/mol

IUPAC Name

2-(4-iodophenyl)-3-methylbutan-2-ol

InChI

InChI=1S/C11H15IO/c1-8(2)11(3,13)9-4-6-10(12)7-5-9/h4-8,13H,1-3H3

InChI Key

OFBGYRBCEDPMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=CC=C(C=C1)I)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-Butyl lithium (139 mL of a 2M solution in hexanes, 277 mmol) was added via canula to a stirred solution 1,4-diiodobenzene (89.0 g, 277 mmol) in THF (500 mL) at −78° C. such that the internal temperature was maintained below −65° C. during the addition process. After 0.5 h, 3-methyl-2 butanone (24.0 g, 280 mmole) was added via syringe, again maintaining the internal temperature below −65° C. After 0.5 h, the reaction mixture was warmed to 0° C. and quenched with saturated aqueous ammonium chloride. The resulting mixture was dried (MgSO4), concentrated in vacuo, and the crude residue purified by flash chromatography on silica gel (gradient elution; 10-25% EtOAc/hexanes) to afford the title compound 5a. 1H NMR (500 MHz, CDCl3) δ 7.67 (d, 2H, J=7.5 Hz), 7.20 (d, 2H, J=7.5 Hz), 3.79 (s, 1H), 2.00 (m, 1H, J=7.0 Hz), 1.52 (s, 3H), 0.92 (d, 3H, J=7.0 Hz), 0.81 (d, 3H, J=7.0 Hz).
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Synthesis routes and methods II

Procedure details

n-Butyllithium (37.0 mL of a 2.5 M solution in hexanes, 92.8 mmol) was added to a stirred solution of 1,4-diiodobenzene (30.0 g, 90.9 mmol) in THF (200 mL) at −78° C. After approximately 20 min, 3-methyl-2-butanone (10.2 mL, 95.5 mmol) was added, and the resulting mixture was allowed to stir at −78° C. for about 1 h. The reaction mixture was poured into aqueous 1N HCl and extracted twice with diethyl ether. The combined organic extracts were washed water, brine, dried (magnesium sulfate) and concentrated in vacuo to afford the title compound i-3a. m/z (ES) 273 (M-OH)+. 1HNMR (500 MHz, CDCl3): δ 7.67 (d, 2H, J=8.5 Hz), 7.20 (d, 2H, J=8.7 Hz), 2.00 (m, 1H, J=6.7 Hz), 1.52 (s, 3H), 0.92 (d, 3H, J=6.7 Hz), 0.81 (d, 3H, J=6.9 Hz).
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